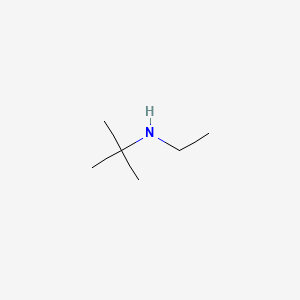

N-tert-Butylethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5-7-6(2,3)4/h7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOIBQBPAXOVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334567 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4432-77-3 | |

| Record name | N-tert-Butylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-tert-Butylethylamine from tert-Butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of N-tert-butylethylamine from tert-butylamine. The document provides a comparative analysis of the most common methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound is a secondary amine with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structural motif, featuring a sterically hindered tert-butyl group and an ethyl group on the nitrogen atom, imparts unique properties to molecules incorporating this moiety. The efficient and selective synthesis of this compound is therefore of considerable interest. This guide focuses on two principal synthetic strategies originating from tert-butylamine: reductive amination and direct alkylation.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from tert-butylamine are prevalent in the literature:

-

Reductive Amination of Acetaldehyde with tert-Butylamine: This is often the preferred method due to its high selectivity and good yields. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

-

Direct Alkylation of tert-Butylamine with an Ethyl Halide: This classical approach involves the nucleophilic substitution of an ethyl halide by tert-butylamine. However, this method can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.

Method 1: Reductive Amination

Reductive amination is a highly effective method for the synthesis of this compound, involving the reaction of tert-butylamine with acetaldehyde in the presence of a reducing agent.

Signaling Pathway Diagram

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylethylamine, a secondary amine with the molecular formula C₆H₁₅N, serves as a valuable building block in organic synthesis and drug discovery. Its unique structural motif, featuring a sterically hindered tert-butyl group adjacent to the nitrogen atom, imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including detailed experimental protocols for their determination and a summary of available data. This document is intended to be a resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in synthetic chemistry and pharmacology. These properties dictate its behavior in various solvents, its ability to cross biological membranes, and its interaction with biological targets. A summary of these properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 101.19 g/mol | Calculated |

| Boiling Point | 89 °C | [1] |

| Melting Point | -87.87 °C (estimate) | [1] |

| Density | 0.73 g/cm³ | [1] |

| pKa | 10.76 ± 0.28 (Predicted) | [1] |

| logP (Octanol/Water) | 1.394 (Calculated) | [2] |

| Solubility | Miscible with water and many organic solvents. | [3] |

| Appearance | Colorless to almost colorless clear liquid. | [4] |

Synthesis of this compound

This compound can be synthesized through various methods, with reductive amination and N-alkylation being common strategies.

Reductive Amination of Acetaldehyde with tert-Butylamine

A prevalent method for the synthesis of this compound is the reductive amination of acetaldehyde with tert-butylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Reaction Scheme:

Experimental Protocol:

A general procedure for reductive amination using sodium triacetoxyborohydride (STAB) is as follows:

-

To a stirred solution of tert-butylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetaldehyde (1.0-1.2 equivalents).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.2-1.5 equivalents) is then added portion-wise to the mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

N-alkylation of tert-Butylamine with an Ethyl Halide

Another synthetic route involves the direct N-alkylation of tert-butylamine with an ethyl halide, such as ethyl bromide or ethyl iodide. To favor mono-alkylation and minimize the formation of the tertiary amine and quaternary ammonium salt, a molar excess of tert-butylamine is typically used.

Reaction Scheme:

Experimental Protocol:

-

tert-Butylamine (2-3 equivalents) is dissolved in a suitable solvent, such as acetonitrile or ethanol.

-

A base, such as potassium carbonate or triethylamine (1.5 equivalents), is added to the solution to neutralize the hydrogen halide formed during the reaction.

-

Ethyl bromide or ethyl iodide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water to remove any remaining salts and unreacted tert-butylamine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude this compound can be purified by distillation.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for the characterization and application of this compound. The following sections detail standard experimental protocols for key properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile amine like this compound, a simple distillation method can be employed.

Protocol:

-

A small volume of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.

Workflow for Boiling Point Determination

Caption: A simplified workflow for determining the boiling point of a liquid.

Determination of pKa

The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a common and accurate method for its determination.

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition, allowing the solution to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Workflow for pKa Determination via Potentiometric Titration

Caption: A workflow for determining the pKa of an amine by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.

Protocol:

-

A solution of this compound of known concentration is prepared in either n-octanol or water (pre-saturated with the other solvent).

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the amine between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Relationship for logP Determination

Caption: The logical progression for determining the logP value.

Signaling Pathways and Experimental Workflows

As a small synthetic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as endogenous signaling molecules or complex drugs. Its biological effects would likely be a result of its physicochemical properties, such as its basicity and lipophilicity, which could lead to interactions with various biological targets, such as receptors or enzymes, or disruption of cellular membranes.

The experimental workflows relevant to this compound in a drug development context would primarily involve its use as a chemical intermediate or a scaffold for the synthesis of more complex, biologically active molecules. The physicochemical data presented in this guide are critical inputs for these workflows, informing decisions on reaction conditions, purification methods, and formulation strategies.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with established experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this versatile secondary amine. A thorough understanding of these fundamental properties is paramount for the successful design and execution of synthetic routes and for the prediction of the behavior of this compound-containing molecules in biological systems.

References

- 1. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 2. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butylethylamine: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butylethylamine, a key chemical intermediate in various synthetic processes. This document consolidates critical data, including its Chemical Abstracts Service (CAS) number, physical and chemical properties, and detailed safety information derived from safety data sheets (SDS). The aim is to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and use of this compound.

Chemical Identification

This compound is scientifically known as N-ethyl-2-methylpropan-2-amine. Its unique identifier, the CAS number, is 4432-77-3 [1][2][3][4][5].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 4432-77-3 | [1][2][3][4][5] |

| Molecular Formula | C6H15N | [1][4][5] |

| Molecular Weight | 101.19 g/mol | [1][4] |

| IUPAC Name | N-ethyl-2-methylpropan-2-amine | |

| Synonyms | tert-Butyl-ethyl-amine, N-ethyl-tert-butylamine | [1][4] |

| SMILES | CCNC(C)(C)C | [4] |

| InChI Key | XQOIBQBPAXOVGP-UHFFFAOYSA-N | [1][3][5] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in experimental settings. These properties influence its behavior under various conditions and are essential for designing safe and effective experimental protocols.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [6][7][8] |

| Odor | Ammonia-like | [7][8] |

| Boiling Point | 87 - 100 °C | [3][7][8][9] |

| Melting Point | -87.87 °C (estimate) | [9] |

| Flash Point | -10 °C to -1 °C | [7][8] |

| Density | 0.726 - 0.734 g/cm³ | [3][7][8][9] |

| Solubility in Water | Soluble | [7][8] |

| Refractive Index | 1.3960 - 1.4045 | [7][8][9] |

| pKa | 10.76 ± 0.28 (Predicted) | [9] |

Safety and Hazard Information

Understanding the hazards associated with this compound is paramount for ensuring laboratory safety. This section summarizes the key hazard classifications and precautionary statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. | [6][10] |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage. | [6][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | [10] |

Table 4: Precautionary Statements for this compound

| Type | Code | Statement | Reference |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [2][6][10] |

| P233 | Keep container tightly closed. | [2][6] | |

| P240 | Ground and bond container and receiving equipment. | [2][6] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [2][6] | |

| P242 | Use non-sparking tools. | [2][6] | |

| P243 | Take action to prevent static discharges. | [2][6] | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2][6] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2][6][10] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| P310 | Immediately call a POISON CENTER/doctor. | [6][10] | |

| P363 | Wash contaminated clothing before reuse. | [2][6] | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. | [2][6] |

| P405 | Store locked up. | [2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Experimental Protocols and Handling

Detailed methodologies for handling and safety are critical. While specific experimental protocols are application-dependent, the following general guidelines for safe handling and storage must be observed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), and wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask with a filter for organic vapors.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from ignition sources such as heat, sparks, and open flames.[2][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][7]

-

Store away from incompatible materials such as oxidizing agents and acids.[8]

First-Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[2]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for accessing and utilizing safety information for this compound, from initial identification to safe disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(tert-Butyl)-N-ethylamine | 4432-77-3 [sigmaaldrich.com]

- 4. N-(tert-Butyl)-N-ethylamine | CAS 4432-77-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 4432-77-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. This compound Supplier & Manufacturer in China | Properties, Uses, Safety Data [nj-finechem.com]

- 8. This compound Supplier & Manufacturer in China | High Quality this compound for Sale – Specifications, Uses & Safety [nj-finechem.com]

- 9. This compound CAS#: 4432-77-3 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of N-tert-Butylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of N-tert-Butylethylamine (CAS No: 4432-77-3), a secondary amine with significant applications in organic synthesis and as a building block in pharmaceutical development. This document collates and presents key structural parameters, spectroscopic data, and detailed experimental protocols relevant to its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in fields where a thorough understanding of this molecule's properties is crucial.

Introduction

This compound, systematically named N-ethyl-2-methylpropan-2-amine, is an aliphatic secondary amine.[1] Its molecular structure, characterized by the presence of a sterically demanding tert-butyl group adjacent to the nitrogen atom, imparts unique chemical and physical properties. This steric hindrance influences its reactivity, basicity, and nucleophilicity, making it a subject of interest in various chemical transformations. A detailed understanding of its three-dimensional structure and the nature of its chemical bonds is fundamental for predicting its behavior in chemical reactions and biological systems.

Molecular Structure and Bonding

The molecular formula for this compound is C₆H₁₅N, and its molecular weight is 101.19 g/mol .[2] The molecule consists of a central nitrogen atom bonded to an ethyl group, a tert-butyl group, and a hydrogen atom. The bonding around the nitrogen atom is trigonal pyramidal, consistent with sp³ hybridization. The lone pair of electrons on the nitrogen atom plays a crucial role in its chemical properties, particularly its basicity.

Structural Parameters

| Parameter | Value (Calculated) |

| Bond Lengths (Å) | |

| C-N (tert-butyl) | ~1.48 |

| C-N (ethyl) | ~1.47 |

| N-H | ~1.01 |

| C-C (tert-butyl) | ~1.54 |

| C-C (ethyl) | ~1.53 |

| C-H (methyl) | ~1.09 |

| C-H (methylene) | ~1.09 |

| Bond Angles (°) | |

| C(ethyl)-N-C(t-butyl) | ~115 |

| C(ethyl)-N-H | ~110 |

| C(t-butyl)-N-H | ~110 |

| N-C-C (ethyl) | ~112 |

| C-C-C (tert-butyl) | ~109.5 |

| H-C-H (methyl) | ~109.5 |

| Dihedral Angles (°) | |

| H-N-C(ethyl)-C(ethyl) | ~60 (gauche) |

| C(ethyl)-N-C(t-butyl)-C | Varies |

Note: These values are estimations from computational models and should be considered as such in the absence of experimental data.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound. The following sections detail the expected spectroscopic data and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl and tert-butyl groups, as well as the N-H proton.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.60 | Quartet | 2H | -CH₂- (ethyl) |

| ~1.10 | Triplet | 3H | -CH₃ (ethyl) |

| ~1.10 | Singlet | 9H | -C(CH₃)₃ (t-butyl) |

| Variable | Broad Singlet | 1H | -NH- |

Note: The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature.[3]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~50-55 | -C(CH₃)₃ (tert-butyl, Cq) |

| ~40-45 | -CH₂- (ethyl) |

| ~30-35 | -C(CH₃)₃ (tert-butyl, CH₃) |

| ~15-20 | -CH₃ (ethyl) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.

Workflow for NMR Data Acquisition and Processing

Caption: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, a secondary amine, the key vibrational modes are the N-H stretch and bend, and C-N stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Weak-Medium | N-H stretch |

| 2850-2970 | Strong | C-H stretch (aliphatic) |

| 1450-1470 | Medium | C-H bend (scissoring) |

| 1365 & 1390 | Medium | C-H bend (t-butyl) |

| 1100-1200 | Medium | C-N stretch |

| ~750-850 | Broad, Medium | N-H wag |

Note: As a secondary amine, a single N-H stretching band is expected.[4]

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR is a common and convenient method.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of this compound onto the ATR crystal, ensuring it covers the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

ATR-FTIR Experimental Workflow

References

An In-depth Technical Guide to N-tert-Butylethylamine and Its Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of N-tert-Butylethylamine and its analogs. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Chemical Properties and Synthesis

This compound and its parent compound, tert-butylamine, are versatile intermediates in organic synthesis due to the sterically hindering tert-butyl group, which can confer unique properties to molecules, such as enhanced metabolic stability.

Physicochemical Properties

The physicochemical properties of this compound and related aliphatic amines are summarized in the table below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility |

| tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 | -72.65 | 0.6951 | Miscible |

| This compound | C₆H₁₅N | 101.19 | 89 | - | 0.73 | - |

| N-tert-Butylmethylamine | C₅H₁₃N | 87.16 | - | - | - | - |

| Di-tert-butylamine | C₈H₁₉N | 129.24 | - | - | - | - |

Synthesis of this compound and Analogs

Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale and the availability of starting materials.

A common laboratory-scale synthesis of tert-butylamine involves the hydrolysis of tert-butylurea.[5] Commercial production often utilizes the direct amination of isobutylene with ammonia over zeolite catalysts.[6]

Experimental Protocol: Synthesis of tert-Butylamine from tert-Butylurea [5]

-

Preparation of tert-Butylurea: In a 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 193 g (105 mL) of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 60 g of finely powdered urea, maintaining the temperature between 20°C and 25°C.

-

Slowly add 148 g (188 mL) of tert-butyl alcohol dropwise, keeping the temperature between 20°C and 25°C.

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Pour the reaction mixture into a beaker containing 500 g of cracked ice and water.

-

Neutralize the mixture by slowly adding a solution of 160 g of sodium hydroxide in 750 mL of water, keeping the temperature below 25°C.

-

Collect the precipitated tert-butylurea by filtration, wash with cold water, and dry.

-

Hydrolysis of tert-Butylurea: In a 500-mL distilling flask, place the dried tert-butylurea.

-

Add a cold solution of 100 g of technical sodium hydroxide in 150 mL of water.

-

Heat the mixture in an oil bath, slowly raising the temperature to 125°C.

-

Collect the distillate boiling between 70°C and 101°C.

-

Dry the crude amine over sodium hydroxide pellets and distill to obtain pure tert-butylamine (boiling point 44-46°C).

The synthesis of N-substituted tert-butylamine analogs can be achieved through various methods, including reductive amination and nucleophilic substitution.

Experimental Protocol: Synthesis of N-tert-Butylamine:Borane Adduct [7][8]

-

Preparation of tert-Butylamine Hydrochloride: To 1.0 mL (0.6900 g) of tert-butylamine in 10 mL of absolute ethanol, add 0.80 mL of 12 M HCl dropwise while stirring.

-

Stir the solution for 5 minutes, then evaporate to dryness to obtain tert-butylamine hydrochloride.

-

Synthesis of tert-Butylamine:Borane: In a round-bottom flask, dissolve the previously prepared tert-butylamine hydrochloride in 5 mL of THF.

-

Add 0.2773 g of NaBH₄ in small portions over 5 minutes.

-

Stir the mixture for 2 hours.

-

Filter the mixture and evaporate the filtrate to dryness.

-

Add 10 mL of hexanes to the residue, filter, wash with hexanes, and air dry to yield the tert-butylamine:borane adduct.

Biological Activities and Drug Development Applications

Analogs of this compound have shown significant potential in drug development, particularly as modulators of G-protein coupled receptors (GPCRs) and as anticonvulsant agents.

Histamine H3 Receptor Antagonism

A number of this compound analogs, particularly those incorporating a 4-tert-butylphenoxy scaffold, have been identified as potent histamine H3 receptor (H3R) antagonists. The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for the treatment of various neurological and psychiatric disorders.[9][10]

Quantitative Data: Histamine H3 Receptor Binding Affinities

| Compound | Structure | Ki (nM) for hH3R |

| 4-(4-tert-Butylphenoxy)butyl)-2-methylpiperidine | 38 | |

| 1-(5-(4-tert-Butylphenoxy)pentyl)-2-methylpiperidine | - | |

| FUB 335 (n-pentyl ether analog) | pKi = 8.89 | |

| FUB 373 (3-methylbutyl ether analog) | pKi = 9.53 | |

| FUB 407 (3,3-dimethylbutyl ether analog) | pKi = 8.86 |

Data from selected publications.[11][12] '-' indicates data not reported in the cited source.

Histamine H3 Receptor Signaling Pathway

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay [16]

-

Membrane Preparation: Prepare cell membranes from cells expressing the histamine H3 receptor.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

-

Incubate for 2 hours at 25°C to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Experimental Workflow: Histamine H3 Receptor Binding Assay

Caption: Workflow for a Histamine H3 Receptor Binding Assay.

Anticonvulsant Activity

Certain analogs of this compound have demonstrated promising anticonvulsant properties in preclinical models. The bulky tert-butyl group is thought to contribute to favorable pharmacokinetic properties, such as increased brain penetration.

Quantitative Data: Anticonvulsant Activity in Mice

| Compound | Seizure Model | ED₅₀ (mg/kg) |

| Compound 14 (a pyrrolidine-2,5-dione derivative) | MES | 49.6 |

| scPTZ | 67.4 | |

| 6 Hz (32 mA) | 31.3 | |

| 6 Hz (44 mA) | 63.2 | |

| Compound 12 (a pyrrolidine-2,5-dione derivative) | MES | 16.13 |

| scPTZ | 134.0 |

Data from selected publications.[17][18]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.). The dose and pre-treatment time should be determined in preliminary studies.

-

Induction of Seizure: At the time of peak drug effect, deliver a maximal electroshock (e.g., 50 mA, 0.2 s) through corneal or ear electrodes using an electroconvulsive shock apparatus.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED₅₀ (the dose that protects 50% of the animals) is then determined using probit analysis.

Experimental Workflow: Maximal Electroshock (MES) Test

Caption: Workflow for the Maximal Electroshock (MES) Test.

Conclusion

This compound and its analogs represent a promising class of compounds for drug discovery, with demonstrated activity in key therapeutic areas such as neurology and psychiatry. The synthetic versatility of the tert-butylamine scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The detailed experimental protocols and biological data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.

References

- 1. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel histamine H3-receptor antagonists and partial agonists with a non-aminergic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and First Synthesis of N-tert-Butylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butylethylamine, a secondary amine featuring a sterically hindered tert-butyl group, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural characteristics impart specific properties to molecules, influencing their reactivity, selectivity, and biological activity. While a singular, definitive "discovery" of this compound in the historical record remains elusive, its first synthesis can be logically attributed to the application of well-established amine synthesis methodologies in the mid-20th century. This guide explores the most probable early synthetic routes to this compound, providing detailed experimental protocols, collated physical and spectroscopic data, and visual representations of the synthetic pathways. The primary methods for its initial preparation likely involved the reductive amination of acetaldehyde with tert-butylamine and the direct alkylation of tert-butylamine with an ethyl halide.

Physicochemical and Spectroscopic Data

A compilation of the known physical and spectroscopic properties of this compound is presented below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4432-77-3 | [1][2][3] |

| Molecular Formula | C₆H₁₅N | [2][3] |

| Molecular Weight | 101.19 g/mol | [2][3][4] |

| Boiling Point | 89 °C | [5] |

| Density | 0.73 g/cm³ | [5] |

| Refractive Index | 1.3960-1.4000 | [5] |

| pKa | 10.76 ± 0.28 | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Spectral data available, detailed shifts can be found in chemical databases. |

| ¹³C NMR | Spectral data available, detailed shifts can be found in chemical databases. |

| Mass Spectrometry | GC-MS data available through NIST Mass Spectrometry Data Center.[4] |

| Infrared (IR) | Spectral data available. |

Plausible First Synthesis Routes

Two primary methods stand out as the most likely routes for the first synthesis of this compound: reductive amination and N-alkylation. These methods were well-established for the synthesis of secondary amines at the time the necessary precursors became readily available.

Reductive Amination of Acetaldehyde with tert-Butylamine

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a strong candidate for the first synthesis of this compound. The reaction proceeds by the formation of an imine intermediate from the condensation of tert-butylamine and acetaldehyde, which is then reduced in situ to the final secondary amine.

This protocol is a generalized procedure based on established methods for reductive amination.[6][7][8]

Materials:

-

tert-Butylamine

-

Acetaldehyde

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (1.0-1.2 equivalents) to the cooled solution. If using an acid catalyst, it can be added at this stage.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

For chemical reduction: Slowly add the reducing agent (e.g., sodium borohydride, 1.0-1.5 equivalents) portion-wise to the reaction mixture, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

For catalytic hydrogenation: Transfer the imine-containing solution to a hydrogenation apparatus. Add a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.

-

Upon reaction completion, quench the reaction carefully with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation to yield the pure product.

Logical Workflow for Reductive Amination

Caption: A schematic overview of the reductive amination synthesis of this compound.

N-Alkylation of tert-Butylamine with an Ethyl Halide

The direct alkylation of a primary amine with an alkyl halide is another fundamental and historically significant method for the synthesis of secondary amines. In this case, tert-butylamine would be reacted with an ethyl halide, such as ethyl bromide or ethyl iodide. A key consideration in this method is the potential for over-alkylation to form the tertiary amine and quaternary ammonium salt. To mitigate this, an excess of the starting primary amine is often used.

This protocol is a generalized procedure based on established methods for N-alkylation of amines.[6]

Materials:

-

tert-Butylamine

-

Ethyl bromide or Ethyl iodide

-

A suitable solvent (e.g., ethanol, acetonitrile, or a non-polar solvent)

-

A base (optional, e.g., potassium carbonate or triethylamine) to neutralize the hydrohalic acid byproduct.

Procedure:

-

In a pressure-rated reaction vessel, combine an excess of tert-butylamine (2-3 equivalents) with the chosen solvent.

-

If using an external base, add it to the mixture.

-

Slowly add the ethyl halide (1.0 equivalent) to the solution.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the halide (iodides react faster than bromides) and the solvent used. Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (the hydrohalide salt of tert-butylamine) has formed, remove it by filtration.

-

Wash the filtrate with a basic aqueous solution (e.g., dilute NaOH) to remove any remaining hydrohalic acid and unreacted tert-butylamine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to isolate this compound.

Signaling Pathway for N-Alkylation

Caption: The nucleophilic substitution reaction for the synthesis of this compound.

Conclusion

While the precise moment of the discovery of this compound is not prominently documented, its synthesis logically follows from foundational principles of organic chemistry. The reductive amination and N-alkylation methods presented here represent the most plausible and efficient early routes to this important chemical intermediate. The provided experimental protocols offer a detailed guide for the laboratory preparation of this compound, and the compiled data serves as a crucial reference for its characterization. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis, enabling a deeper understanding of this versatile building block.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Tert-butyl(ethyl)amine | C6H15N | CID 521156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4432-77-3 [m.chemicalbook.com]

- 6. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Theoretical Conformational Analysis of N-tert-Butylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butylethylamine is a secondary amine of interest in various chemical and pharmaceutical contexts. Its molecular flexibility, arising from rotations around several single bonds, gives rise to a complex conformational landscape that dictates its reactivity, intermolecular interactions, and ultimately its biological activity. This technical guide provides an in-depth theoretical exploration of the conformational preferences of this compound. In the absence of extensive published experimental or computational studies on this specific molecule, this guide outlines the fundamental principles of its conformational analysis, details the established computational methodologies for such studies, and presents expected structural data based on well-understood stereoelectronic principles and data from analogous molecules. This document serves as a foundational resource for researchers seeking to understand and model the conformational behavior of this compound and related aliphatic amines.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties. For flexible molecules like this compound, which lacks the rigid constraints of cyclic systems, a multitude of conformations are accessible at room temperature. These conformers, resulting from the rotation about single bonds, often interconvert rapidly. However, they are not all energetically equivalent, and the molecule will predominantly exist in a few low-energy conformations. Understanding the geometry, relative stability, and the energy barriers to interconversion of these conformers is crucial for predicting the molecule's behavior in different environments, be it in a reaction vessel or at a biological target's binding site.

This compound possesses two key rotatable bonds that define its overall shape: the C-N bond and the C-C bond of the ethyl group. The bulky tert-butyl group imposes significant steric hindrance, which is expected to be a dominant factor in determining the most stable conformations.

Conformational Landscape of this compound

The primary degrees of freedom in this compound's conformation are the dihedral angles around the C(ethyl)-N bond and the C(ethyl)-C(methyl) bond. By convention, we can define the key dihedral angles as:

-

τ1 (C-C-N-C_tert): Rotation around the C-N bond.

-

τ2 (H-C-C-N): Rotation around the C-C bond of the ethyl group.

The interplay of steric repulsion and hyperconjugative effects will govern the potential energy surface of the molecule. The most stable conformers are anticipated to adopt staggered arrangements to minimize steric strain, while eclipsed conformations represent energy maxima and act as transition states for interconversion.

Key Conformers

Based on established principles of conformational analysis, we can predict the existence of several key conformers. The relative energies of these conformers would need to be quantified by computational methods.

-

Anti-Conformers: Where the tert-butyl group and the methyl group of the ethyl chain are positioned anti-periplanar to each other (τ1 ≈ 180°). These are generally expected to be the most stable due to minimized steric interactions.

-

Gauche-Conformers: Where the tert-butyl group and the methyl group are in a gauche relationship (τ1 ≈ ±60°). These are likely to be slightly higher in energy than the anti-conformers due to some steric repulsion.

Within each of these major conformations, further rotational isomerism exists around the C-C bond of the ethyl group (τ2).

Theoretical and Computational Methodologies

A thorough theoretical investigation of this compound's conformational space would employ quantum mechanical calculations. These methods can accurately predict molecular geometries, relative energies, and vibrational frequencies.

Computational Protocol

A standard and robust computational workflow for the conformational analysis of a flexible molecule like this compound is as follows:

-

Initial Conformer Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is often done using computationally less expensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB).

-

Geometry Optimization and Energy Calculation: The geometries of the identified unique conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT) or ab initio methods. The energies of these optimized structures are calculated to determine their relative stabilities.

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized conformer. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Transition State Search: To understand the dynamics of interconversion between conformers, transition state structures are located. This is typically achieved using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. The transition state is also confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion.

Recommended Levels of Theory

-

Density Functional Theory (DFT): DFT methods offer a good balance between computational cost and accuracy. For conformational studies of organic molecules, functionals like B3LYP or M06-2X are commonly used.

-

Ab Initio Methods: Møller-Plesset perturbation theory, particularly at the second order (MP2), provides a reliable method for calculating electron correlation effects, which can be important for accurately determining relative conformer energies.

-

Basis Sets: A Pople-style basis set such as 6-311+G(d,p) is generally sufficient for providing accurate geometries and relative energies for molecules containing first and second-row elements.

Predicted Quantitative Data

The following tables summarize the expected structural parameters for the principal conformers of this compound based on chemical intuition and data from similar molecules. These values would be the target of a detailed computational study.

Table 1: Predicted Key Dihedral Angles for Stable Conformers

| Conformer | Dihedral Angle (τ1: C-C-N-C_tert) | Dihedral Angle (τ2: H-C-C-N) | Predicted Relative Energy (kcal/mol) |

| Anti-Staggered | ~180° | ~60°, 180°, -60° | 0.0 (Reference) |

| Gauche-Staggered | ~±60° | ~60°, 180°, -60° | 0.5 - 1.5 |

Table 2: Predicted Rotational Barriers

| Rotation | Transition State Conformation | Predicted Energy Barrier (kcal/mol) |

| C-N Bond Rotation | Eclipsed (C-C and C-tert-butyl) | 4.0 - 6.0 |

| C-C Bond Rotation | Eclipsed (H and N) | 3.0 - 4.0 |

Visualizations of Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis workflow and the potential energy landscape.

Caption: Computational workflow for conformational analysis.

Caption: Simplified potential energy diagram for C-N bond rotation.

Conclusion

An In-depth Technical Guide to the Reactivity of N-tert-Butylethylamine with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-tert-Butylethylamine is a secondary amine characterized by significant steric hindrance at the nitrogen center due to the presence of a tert-butyl group. This structural feature is the primary determinant of its reactivity profile with various electrophiles. While the nitrogen's lone pair of electrons imparts nucleophilic character, the bulky alkyl group sterically shields this lone pair, modulating its accessibility and reaction rates. This guide provides a detailed examination of the reactivity of this compound with key classes of electrophiles, including alkylating agents, acylating agents, and carbonyl compounds. It summarizes quantitative data, provides detailed experimental protocols for seminal reactions, and uses process diagrams to illustrate reaction pathways and workflows.

Core Principles: Nucleophilicity and Steric Effects

The reactivity of this compound is a classic example of the interplay between electronic effects and steric hindrance. As a secondary amine, it is electronically a stronger base than a primary amine due to the electron-donating nature of its two alkyl substituents (ethyl and tert-butyl). However, nucleophilicity is far more sensitive to steric bulk than basicity.[1] The voluminous tert-butyl group acts as a steric shield, impeding the approach of electrophiles to the nitrogen's lone pair.[1][2]

This results in this compound being a significantly weaker nucleophile than less hindered secondary amines like diethylamine.[1] Consequently, reactions often require more forcing conditions (e.g., elevated temperatures, longer reaction times) or specialized reagents to proceed efficiently. The primary challenge in its synthetic application is to overcome this steric barrier without promoting side reactions.

Reactions with Alkylating Agents (N-Alkylation)

The N-alkylation of this compound with alkyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a tertiary amine. However, this reaction is often slow and inefficient due to the steric hindrance impeding the required backside attack on the electrophilic carbon of the alkyl halide.[3]

A significant challenge in the alkylation of secondary amines is the potential for over-alkylation. The tertiary amine product can itself act as a nucleophile, reacting with another molecule of the alkyl halide to form a quaternary ammonium salt.[4] For sterically hindered amines, this is less of a problem as the resulting tertiary amine is even more hindered. A more pressing issue is the slow rate of the initial alkylation. To facilitate the reaction and prevent the buildup of ammonium salt byproducts (which can inhibit the reaction), a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (Hünig's base) is often employed to scavenge the liberated acid (HX).[5][6]

Data Presentation: Representative N-Alkylation of Secondary Amines

| Secondary Amine | Alkyl Halide | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Di-n-butylamine | Benzyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 3 | >90 | [5] |

| Piperidine | Benzyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 2 | 91 | [5] |

| Dibenzylamine | n-Pentyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 3 | >90 | [5] |

| Di-n-hexylamine | n-Butyl Bromide | Hünig's Base (1.5) | Acetonitrile | RT | 24 | >90 | [5] |

Experimental Protocol: General N-Alkylation using Hünig's Base

This protocol is adapted from a general procedure for the efficient N-alkylation of secondary amines.[5][6]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine, this compound (1.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by N,N-diisopropylethylamine (Hünig's base, 1.5 eq.). Stir the solution at room temperature.

-

Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the steric hindrance of this compound, heating may be required to achieve a reasonable reaction rate.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure tertiary amine.

Reactions with Acylating Agents (N-Acylation)

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is generally more facile and efficient than N-alkylation. This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable N,N-disubstituted amide (in this case, an N-tert-butyl-N-ethylamide).[7][8]

Data Presentation: Representative N-Acylation of Amines

| Amine | Acylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ethylamine | Ethanoyl Chloride | Excess Amine | - | Cold | - | [8] |

| p-Aminophenol | 4-Bromobutyryl Chloride | Excess Amine | Acetone | 0 to RT | 52 | [10] |

| Primary/Secondary Amines | Acid Chlorides/Anhydrides | Pyridine | - | - | General | [9] |

Experimental Protocol: Synthesis of N-tert-Butyl-N-ethylacetamide

This protocol is a representative procedure for the acylation of a secondary amine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the flask in an ice bath (0 °C).

-

Reagent Addition: Add acetyl chloride (1.1 eq.) dissolved in the same anhydrous solvent to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-tert-butyl-N-ethylacetamide.[11] If necessary, purify further by distillation or column chromatography.

Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones. In the absence of a reducing agent, the reaction typically forms an unstable carbinolamine, which then dehydrates to an iminium ion. Unlike secondary amines with α-protons that can form stable enamines, the iminium ion derived from this compound is the final product in this pathway.

However, the most synthetically useful reaction with carbonyls is reductive amination . In this process, the intermediate iminium ion is reduced in situ to form a tertiary amine.[12] This method is a powerful tool for C-N bond formation. The synthesis of this compound itself can be achieved via the reductive amination of acetaldehyde with tert-butylamine, highlighting the utility of this transformation.[13]

Visualizations: Reaction Pathways and Workflows

General Reactivity Diagram

Caption: General reaction pathways of this compound with various electrophiles.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of derivatives from this compound.

Conclusion

The reactivity of this compound is fundamentally governed by the pronounced steric hindrance imposed by its tert-butyl substituent. This sterically demanding environment significantly reduces its nucleophilicity, rendering N-alkylation reactions challenging and often requiring specialized non-nucleophilic bases and potentially harsh conditions. In contrast, N-acylation reactions are generally more efficient due to the different geometric and electronic demands of the reaction mechanism. Finally, reductive amination remains a viable and powerful strategy for forming C-N bonds. For researchers and drug development professionals, a thorough understanding of these steric limitations is critical for the rational design of synthetic routes and the optimization of reaction conditions when utilizing this compound or similarly hindered amines as building blocks.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. benchchem.com [benchchem.com]

- 11. N ethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 12. m.youtube.com [m.youtube.com]

- 13. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

Navigating the Solution: A Technical Guide to the Solubility of N-tert-Butylethylamine in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-Butylethylamine, a secondary amine of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document provides predicted solubility profiles based on fundamental chemical principles. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and presents a logical workflow for the application of such data in a research and development context.

Predicted Solubility Profile of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." this compound possesses a polar amine group capable of hydrogen bonding, as well as nonpolar alkyl groups. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The following table summarizes the predicted solubility of this compound at standard temperature and pressure. It is critical to note that these are qualitative predictions and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Miscible | The amine group of this compound can form strong hydrogen bonds with the hydroxyl group of ethanol, and the ethyl/tert-butyl groups are compatible with the ethyl group of the solvent. |

| Methanol | Miscible | Similar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate miscibility. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar amine group of this compound, though the absence of hydrogen bond donation from the solvent might limit miscibility compared to protic solvents. |

| Chloroform | Soluble | As a weakly polar solvent, chloroform can solvate the alkyl portions of the molecule, while the amine group can interact with the chloroform molecule. | |

| Nonpolar | Toluene | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the alkyl groups of this compound. |

| Hexane | Slightly Soluble | While the alkyl chains are compatible, the polarity of the amine group may lead to limited solubility in a purely nonpolar solvent like hexane. |

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise quantitative data, the following gravimetric method provides a robust framework for determining the solubility of this compound in a specific organic solvent.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Fume hood

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

In a series of vials, add a measured volume of the chosen organic solvent.

-

Add an excess of this compound to each vial to ensure a saturated solution with undissolved solute present.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Extraction and Filtration:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved this compound to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe, avoiding any undissolved material.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can accelerate this process.

-

Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the evaporation dish containing the this compound residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Analysis

-

Mass of the Solvent:

-

Subtract the final mass of the evaporation dish with the residue from the initial mass of the dish with the solution to determine the mass of the solvent.

-

-

Mass of the Solute:

-

Subtract the initial mass of the empty evaporation dish from the final constant mass of the dish with the residue to determine the mass of the dissolved this compound.

-

-

Solubility Calculation:

-

Express the solubility in the desired units, for example:

-

g/100 g solvent = (Mass of solute / Mass of solvent) x 100

-

g/L solvent = (Mass of solute / Volume of solvent)

-

-

Logical Workflow for Solubility in Drug Development

The determination and application of solubility data are crucial in the early stages of drug discovery and development. The following diagram illustrates a typical workflow.

An In-depth Technical Guide to the Applications of N-tert-Butylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the applications of N-tert-Butylethylamine (CAS No. 4432-77-3), focusing on its role as a chemical intermediate in various industrial and research settings. While direct applications in drug development are not extensively documented, its utility in polymer chemistry and catalysis highlights its significance as a versatile building block.

Overview of this compound

This compound is a secondary amine with the chemical formula C₆H₁₅N. Its structure, featuring a sterically hindered tert-butyl group, imparts unique reactivity that makes it a valuable component in organic synthesis.

Chemical Properties:

-

Molecular Formula: C₆H₁₅N

-

Molecular Weight: 101.19 g/mol

-

Boiling Point: ~85-89 °C

-

Synonyms: N-Ethyl-2-methyl-2-propanamine, tert-butyl(ethyl)amine

Historical and Current Applications

Historically, the applications of this compound have been primarily in industrial chemistry. More recently, its use has expanded into advanced materials and catalysis research.

2.1. Polymer Chemistry and Material Science

This compound has been utilized in the development of advanced polymer networks and nanocomposites. Its role often involves acting as a building block for monomers or as a component in crosslinking reactions.

-

Crosslinking Agent: In a recent European patent, this compound is cited as a component for a crosslinking agent for fibers or leather. It is listed as a tert-butylamine-based compound that can react with isocyanate groups.[1]

-

Dynamic Polymer Networks: Research has demonstrated the use of this compound in the synthesis of hindered urea-containing bismethacrylate (HUBM) monomers. These monomers are then used in digital light 3D printing to create dynamic covalent polymer networks that exhibit on-demand geometric and mechanical reprogrammability.[2]

-

Nanocomposites: A 2024 study describes the synthesis of nanocomposites of poly(n-butyl acrylate) with Fe₃O₄ nanoparticles. In this process, this compound is yielded as a byproduct during the dynamic exchange of hindered urea bonds for crosslinking the nanocomposite.[3]

2.2. Catalysis

The steric and electronic properties of this compound make it a suitable ligand or base in catalytic systems.

2.3. Industrial Formulations

Patents indicate the inclusion of this compound in various industrial formulations, highlighting its role as a versatile amine.

-

Pigment and Ink Dispersions: Several patents list this compound as a possible amine component in dispersing agents for pigments, particularly for use in color filters and inks.[1][5]

2.4. Pharmaceutical and Medicinal Chemistry

While direct application as a pharmaceutical agent has not been found, its presence in a traditional polyherbal formulation has been identified through analytical methods.

-

Component in a Polyherbal Formulation: A 2024 study validating the consistency of a classical Siddha polyherbal formulation, "Vaankumari Legiyam," identified this compound as one of the chemical constituents through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. However, the origin and specific role of this compound in this formulation are not specified.

There is a notable lack of historical or current literature detailing the use of this compound as a direct intermediate in the synthesis of specific commercial drug molecules.

Quantitative Data

The following tables summarize the quantitative data found in the cited literature.

| Lewis Acid | Lewis Base | BHET Yield (%) |

| Ca(OAc)₂ | This compound | 66 |

BHET: Bis(2-hydroxyethyl) terephthalate

Table 2: Composition of a Polyherbal Formulation

| Compound | Retention Time (min) | Peak Area | Area (%) | CAS Number | Molecular Weight |

| This compound | 2.595 | 112109 | 0.14 | 4432-77-3 | 101 |

Experimental Protocols

4.1. Synthesis of Hindered Urea Bonds for Crosslinking of Fe₃O₄-g-P(BA-r-TBEA) Nanocomposites [3]

This protocol describes the dynamic crosslinking reaction where this compound is a byproduct.

-

Materials: Fe₃O₄-g-P(BA-r-TBEA) copolymer, 1,2-bis(tert-butyl)ethylenediamine (BBED).

-